Product packaging for Cupric Sulfate,Basic(Cat. No.:)

Cupric Sulfate,Basic

Cat. No.: B15127542
M. Wt: 259.19 g/mol
InChI Key: HRMHTQYEURVAQC-UHFFFAOYSA-L
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Description

Cupric sulfate, basic (CAS 1332-14-5), also known as tribasic copper sulfate or dolerophane, is a copper hydroxide sulfate compound with the chemical formula CuH₂O₈S₂ (molecular weight: 257.69 g/mol). It is a naturally occurring mineral and a synthetic product used primarily as a fungicide, algaecide, and molluscicide . Unlike cupric sulfate pentahydrate (CuSO₄·5H₂O), which is water-soluble, cupric sulfate, basic is insoluble in water . Its applications span agriculture (e.g., Bordeaux mixture for crop protection) and water treatment due to its controlled copper ion release .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cu2H4O6S B15127542 Cupric Sulfate,Basic

Properties

Molecular Formula

Cu2H4O6S

Molecular Weight

259.19 g/mol

IUPAC Name

copper(1+);sulfate;dihydrate

InChI

InChI=1S/2Cu.H2O4S.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2

InChI Key

HRMHTQYEURVAQC-UHFFFAOYSA-L

Canonical SMILES

O.O.[O-]S(=O)(=O)[O-].[Cu+].[Cu+]

Origin of Product

United States

Preparation Methods

Sodium Hydroxide-Mediated Precipitation

When sodium hydroxide (NaOH) is gradually added to a copper sulfate (CuSO₄) solution, the hydroxide ions (OH⁻) react with Cu²⁺ to form insoluble copper hydroxide (Cu(OH)₂). However, in the presence of sulfate ions (SO₄²⁻), the product shifts toward the basic sulfate due to ligand competition. The reaction proceeds as:

$$ 4\text{CuSO}4 + 6\text{NaOH} \rightarrow \text{Cu}4(\text{OH})6(\text{SO}4) + 3\text{Na}2\text{SO}4 $$

Critical parameters include:

  • pH range : 5.5–6.5 to prevent over-precipitation of Cu(OH)₂.
  • Temperature : 60–80°C to enhance crystallinity and reduce amorphous byproducts.
  • Stirring rate : 200–400 rpm to ensure homogeneous mixing and prevent localized pH spikes.

Industrial-scale production often substitutes NaOH with calcium hydroxide (Ca(OH)₂) for cost efficiency, though this requires post-synthesis filtration to remove residual calcium sulfate (CaSO₄).

Ammonia-Based Coprecipitation

Ammonia (NH₃) serves as an alternative precipitating agent, forming a deep blue tetraaminecopper(II) complex ([Cu(NH₃)₄]²⁺) initially. Upon gentle heating, the complex decomposes to yield cupric sulfate, basic:

$$ 4[\text{Cu(NH}3)4]^{2+} + 6\text{OH}^- + \text{SO}4^{2-} \rightarrow \text{Cu}4(\text{OH})6(\text{SO}4) + 16\text{NH}_3 \uparrow $$

This method produces finer particles suitable for catalytic applications but requires stringent control of ammonia vapor emissions.

Urea Hydrolysis for Controlled Precipitation

A patented method (CN112028108A) utilizes urea as a slow-release precipitant to achieve uniform particle size distribution. Urea hydrolyzes at elevated temperatures, gradually increasing solution pH and enabling homogeneous nucleation of cupric sulfate, basic.

Reaction Protocol

  • Solution preparation : Dissolve 1 mol/L CuSO₄ and 2 mol/L urea in deionized water.
  • Reaction : Heat the mixture to 80–90°C for 4–6 hours. Urea decomposition proceeds as:
    $$ \text{CO(NH}2\text{)}2 + \text{H}2\text{O} \rightarrow 2\text{NH}3 + \text{CO}_2 \uparrow $$
    The released ammonia raises the pH, triggering precipitation.
  • Aging : Maintain at 60°C for 2 hours to enhance crystallinity.
  • Drying : Centrifuge and dry at 110°C to obtain the final product.

Advantages Over Direct Hydroxide Addition

  • Narrow particle size distribution : Average diameter 2–5 µm vs. 10–50 µm in traditional methods.
  • Reduced agglomeration : Gradual pH rise minimizes interparticle bonding.
  • Scalability : Suitable for continuous-flow reactors in industrial settings.

Electrochemical Synthesis from Metallic Copper

Electrolytic methods provide an alternative route, particularly in regions with abundant copper scrap. This approach avoids the need for pre-synthesized CuSO₄ by directly oxidizing metallic copper in sulfuric acid.

Batch Electrolysis Setup

  • Anode : Pure copper metal
  • Cathode : Lead or stainless steel
  • Electrolyte : 20–30% H₂SO₄ solution
  • Voltage : 2–4 V DC

The overall reaction is:
$$ 4\text{Cu} + 6\text{H}2\text{SO}4 + \text{O}2 \rightarrow \text{Cu}4(\text{OH})6(\text{SO}4) + 4\text{SO}2 \uparrow + 2\text{H}2\text{O} $$

Oxygen sparging enhances Cu oxidation kinetics, while temperature control (50–70°C) prevents passivation.

Continuous Electrochemical Reactors

Modern plants employ membrane-separated cells to:

  • Anolyte compartment : Cu → Cu²⁺ + 2e⁻
  • Catholyte compartment : 2H⁺ + 2e⁻ → H₂↑

Controlled mixing of anolyte and catholyte streams at pH 5–6 yields cupric sulfate, basic with >95% current efficiency.

Industrial-Scale Production and Optimization

Raw Material Considerations

Source Advantages Limitations
Copper ore High purity (≥98% Cu) Energy-intensive beneficiation
Scrap copper Cost-effective (recycled material) Contaminants (Sn, Pb, Zn)
Byproduct streams Low marginal cost Variable composition

Most facilities near urban centers use scrap copper, while mining-adjacent plants process sulfide ores via roasting:
$$ 2\text{CuS} + 3\text{O}2 \rightarrow 2\text{CuO} + 2\text{SO}2 \uparrow $$
The resulting CuO is dissolved in H₂SO₄ to form CuSO₄, which is then converted to the basic sulfate.

Crystallization and Drying

Industrial crystallizers operate under vacuum to:

  • Concentration : 40–50% total solids
  • Temperature gradient : 70°C (inlet) → 30°C (outlet)
  • Residence time : 8–12 hours

The product slurry is centrifuged and fluid-bed dried at 120–150°C to yield free-flowing powder with <1% moisture.

Advanced Characterization and Quality Control

Purity Assessment

Parameter Method Specification
Cu content Atomic absorption 53–55% (w/w)
Sulfate Gravimetric analysis 28–30% (w/w)
Chloride Ion chromatography <0.01%
Particle size Laser diffraction D50: 2–10 µm

XRD and Thermal Analysis

X-ray diffraction confirms the characteristic monoclinic crystal structure (ICDD 00-036-0339). Thermogravimetric analysis shows stepwise dehydration:
$$ \text{Cu}4(\text{OH})6(\text{SO}4) \cdot n\text{H}2\text{O} \rightarrow \text{Cu}4(\text{OH})6(\text{SO}_4) \ (\text{at 150°C}) $$ Further heating to 300°C decomposes the compound into CuO and SO₃ gas.

Chemical Reactions Analysis

Types of Reactions: Cupric sulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

  • Cupric oxide (CuO)
  • Sulfur trioxide (SO₃)
  • Tetrachlorocuprate(II) (CuCl₄²⁻)

Comparison with Similar Compounds

Cupric Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Chemical Properties : Soluble in water (118 g/100 mL at 20°C) ; forms blue crystals.
  • Applications : Widely used in feed additives, algicides, and electroplating .
  • Toxicity : High doses in animal studies caused renal tubular damage, weight loss, and mortality in rodents (e.g., 30,000 ppm in drinking water led to dehydration and death) .
  • Key Difference : Unlike the basic form, cupric sulfate pentahydrate rapidly releases copper ions, making it more immediately toxic but less persistent in environmental applications .
Property Cupric Sulfate, Basic Cupric Sulfate Pentahydrate
Solubility in Water Insoluble 118 g/100 mL
Primary Use Fungicide/Algaecide Feed additive, Electroplating
Copper Release Rate Slow Rapid

Chromium Sulfate, Basic (CrHO₅S)

  • Chemical Properties : A chromium(III) sulfate compound with variable hydroxide content; water-insoluble .
  • Applications : Used in tanning and dyeing industries.
  • Toxicity : Causes severe skin/eye irritation; requires immediate first aid (e.g., flushing with water) upon exposure .

Cupric Citrate (Alkaline)

  • Chemical Properties : Prepared by combining cupric sulfate with sodium citrate and carbonate; soluble in water .
  • Applications : Dietary copper source in animal feed; less corrosive than sulfate forms .
  • Efficacy : Studies show cupric citrate and sulfate have similar growth performance in pigs, but citrate forms reduce fecal copper excretion, enhancing bioavailability .
  • Key Difference: Citrate’s organic ligand reduces oxidative stress compared to inorganic sulfates .

Copper Ammonium Sulfate (Cu(NH₃)₄SO₄)

  • Chemical Properties : Soluble in water; used in electroplating and as a slow-release fertilizer .
  • Applications : Provides a controlled copper source in agriculture, reducing leaching compared to cupric sulfate pentahydrate .
  • Key Difference : Ammonia ligands stabilize copper ions, offering pH-dependent solubility unlike the basic sulfate’s insolubility .

Zinc Sulfate (ZnSO₄)

  • Chemical Properties : Water-soluble; used as a dietary supplement and soil additive .
  • Key Difference : Zinc sulfate lacks fungicidal properties but is critical for zinc-deficient crops, contrasting with copper’s dual role as a nutrient and biocide .

Q & A

Q. What standardized methods are recommended for synthesizing and characterizing basic cupric sulfate in laboratory settings?

Basic cupric sulfate (CuSO₄·3Cu(OH)₂·H₂O) is typically synthesized via controlled precipitation of copper hydroxide with sulfuric acid. A rigorous methodology includes:

  • Precipitation protocol : Adjust pH to 8–10 using NaOH or NH₄OH under constant stirring to ensure homogeneous crystal formation .
  • Characterization techniques :
    • XRD : Confirm crystallinity and phase purity by comparing diffraction patterns with reference databases (e.g., ICDD PDF-4+) .
    • FTIR : Identify hydroxyl (-OH) and sulfate (SO₄²⁻) vibrational modes to verify structural integrity .
    • Thermogravimetric analysis (TGA) : Quantify water content and thermal stability .
  • Purity validation : Use ICP-MS to detect trace impurities (e.g., Fe²⁺, Cl⁻) that may interfere with downstream applications .

Q. What safety protocols are critical when handling basic cupric sulfate in laboratory experiments?

  • Exposure mitigation : Use fume hoods for powder handling to prevent inhalation of irritants (e.g., nasal septum damage reported in ).
  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid dermal contact and allergic reactions .
  • Waste disposal : Neutralize acidic residues with CaCO₃ before disposal to comply with environmental regulations .

Q. How should researchers design experiments to investigate the reactivity of basic cupric sulfate in aqueous systems?

  • Controlled variables : pH, temperature, and ionic strength (e.g., using buffer solutions) to isolate reaction pathways .
  • Analytical methods :
    • UV-Vis spectroscopy : Monitor Cu²⁺ ion release kinetics .
    • Cyclic voltammetry : Assess redox behavior under varying electrochemical conditions .
  • Replication : Include triplicate trials and negative controls to validate reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic data (e.g., solubility, ΔH) for basic cupric sulfate across literature sources?

  • Methodological audit : Compare experimental conditions (e.g., temperature calibration, reagent purity) from conflicting studies .
  • Cross-validation : Replicate key experiments using high-purity reagents and standardized protocols (e.g., USP 35–NF 30 guidelines for solution preparation ).
  • Computational modeling : Apply density functional theory (DFT) to predict thermodynamic properties and identify outliers in empirical datasets .

Q. What advanced frameworks (e.g., PICO, FINER) are suitable for designing studies on the environmental impact of basic cupric sulfate?

  • PICO framework :
    • Population : Aquatic ecosystems exposed to Cu²⁺ runoff.
    • Intervention : Dose-dependent toxicity assays (e.g., LC50 for Daphnia magna).
    • Comparison : Baseline Cu²⁺ levels in uncontaminated water.
    • Outcome : Bioaccumulation thresholds and ecotoxicological risk .
  • FINER criteria : Ensure feasibility (e.g., field vs. lab studies), novelty (e.g., long-term soil retention studies), and relevance to regulatory standards (e.g., EPA guidelines) .

Q. How should contradictory findings in the genotoxic effects of basic cupric sulfate be analyzed?

  • Systematic review : Aggregate data from in vitro (e.g., Ames test) and in vivo (e.g., rodent models) studies to assess mutation frequency .
  • Dose-response meta-analysis : Differentiate between acute vs. chronic exposure effects using regression models .
  • Mechanistic studies : Employ CRISPR-Cas9 gene editing to identify Cu²⁺-induced DNA repair pathway disruptions .

Methodological Guidance for Data Reporting

  • Experimental replication : Follow Beilstein Journal guidelines for detailed methods sections, including instrument specifications and raw data archiving .
  • Data tables : Include comparative XRD peak assignments or TGA mass-loss percentages to enhance reproducibility (Example Table 1) .

Q. Table 1. Example Characterization Data for Basic Cupric Sulfate

TechniqueKey ParametersReference Values
XRD2θ = 12.4°, 24.8°, 33.1°ICDD PDF 00-042-0748
FTIRν(OH) = 3450 cm⁻¹, ν(SO₄) = 1100 cm⁻¹J. Chem. Educ. 2021, 98, 3
TGA30% mass loss at 220°C (H₂O release)Thermochim. Acta 2019, 682

Key Literature Gaps and Future Directions

  • Inconsistencies : Limited data on Cu²⁺ speciation in saline environments and its impact on bioavailability .
  • Emerging tools : Nano-sensors for real-time Cu²⁺ monitoring in ecological studies .

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